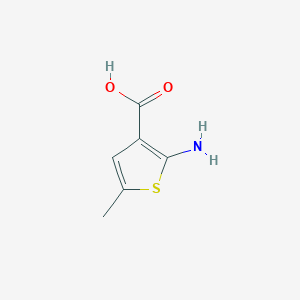

2-Amino-5-methylthiophene-3-carboxylic acid

Description

BenchChem offers high-quality 2-Amino-5-methylthiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-methylthiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-3-2-4(6(8)9)5(7)10-3/h2H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVJCXLYRSTUQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620277 | |

| Record name | 2-Amino-5-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41940-47-0 | |

| Record name | 2-Amino-5-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Amino-5-methylthiophene-3-carboxylic Acid: Properties, Synthesis, and Applications

Introduction: The Thiophene Scaffold in Modern Chemistry

2-Amino-5-methylthiophene-3-carboxylic acid (CAS No: 41940-47-0) is a heterocyclic compound built upon a thiophene core.[1][2] The 2-aminothiophene motif is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[3] This versatility makes its derivatives recurring components in the development of novel therapeutic agents. The strategic placement of an amino group, a carboxylic acid, and a methyl group provides a rich chemical handle for synthetic diversification, enabling the exploration of a vast chemical space.

This guide provides an in-depth examination of the core chemical properties, synthesis, reactivity, and applications of 2-Amino-5-methylthiophene-3-carboxylic acid, tailored for researchers and professionals in drug discovery and chemical development. We will explore not just the "what" but the "why," offering insights into the causality behind synthetic choices and the compound's utility as a foundational building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is foundational to its application in research and development.

Core Chemical Properties

The key physicochemical parameters for 2-Amino-5-methylthiophene-3-carboxylic acid are summarized below. These values are critical for reaction planning, purification, and formulation.

| Property | Value | Reference |

| CAS Number | 41940-47-0 | [1][2][4] |

| Molecular Formula | C₆H₇NO₂S | [1][2] |

| Molecular Weight | 157.19 g/mol | [1][2] |

| Boiling Point | 331.6 °C at 760 mmHg | [1] |

| Flash Point | 154.3 °C | [1] |

| Density | 1.43 g/cm³ | [1] |

| Refractive Index | 1.66 | [1] |

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl group (CH₃) protons around 2.4 ppm, a broad singlet for the amino (NH₂) protons which may vary in chemical shift depending on solvent and concentration, a singlet for the thiophene ring proton (C4-H), and a very broad singlet at high delta values (>10 ppm) for the carboxylic acid (COOH) proton.

-

¹³C NMR: The carbon spectrum will feature six distinct signals corresponding to the methyl carbon, the four carbons of the thiophene ring (two quaternary, two with attached protons), and the carbonyl carbon of the carboxylic acid, which will be the most downfield signal.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching bands for the primary amine around 3300-3500 cm⁻¹, a broad O-H stretch from the carboxylic acid overlapping with C-H stretches around 2500-3300 cm⁻¹, and a sharp, strong carbonyl (C=O) stretch around 1680-1710 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would appear at m/z = 157. Subsequent fragmentation would likely involve the loss of H₂O, CO, and COOH moieties.

Synthesis and Mechanism

The construction of the 2-aminothiophene core is most efficiently achieved through the Gewald Aminothiophene Synthesis, a powerful multi-component reaction.[3][5]

The Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis that condenses a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a basic catalyst (typically a secondary amine like morpholine or diethylamine).[3] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur to form a thiolate intermediate, which then undergoes intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.

Caption: Generalized mechanism of the Gewald Aminothiophene Synthesis.

Protocol: Synthesis of Methyl 2-Amino-5-methylthiophene-3-carboxylate (Precursor)

The direct synthesis of the carboxylic acid via the Gewald reaction can be challenging. A more robust and higher-yielding approach involves synthesizing the corresponding methyl ester, which can then be easily hydrolyzed. This protocol is adapted from established procedures.[6]

Rationale: Using propionaldehyde provides the three-carbon backbone that becomes the C4, C5, and methyl group of the thiophene. Methyl cyanoacetate provides the remaining atoms for the ring and the functional groups at C2 and C3. Morpholine acts as a basic catalyst, facilitating the initial condensation and subsequent steps.

Step-by-Step Methodology:

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add elemental sulfur (3.2 g, 0.1 mol) to N,N-dimethylformamide (DMF, 50 mL).

-

Reagent Addition: To the stirred suspension, add methyl cyanoacetate (9.9 g, 0.1 mol) followed by morpholine (8.7 g, 0.1 mol). The mixture will typically turn dark.

-

Aldehyde Addition: Add propionaldehyde (5.8 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 40 °C with a water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to 50 °C and stir for 3-4 hours, monitoring by TLC until the starting materials are consumed.

-

Workup: Cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A solid precipitate should form.

-

Isolation: Filter the crude product, wash thoroughly with water to remove residual DMF and morpholine, and then with a small amount of cold ethanol.

-

Purification: Recrystallize the crude solid from methanol or ethanol to yield pure methyl 2-amino-5-methylthiophene-3-carboxylate as a yellowish solid.

Protocol: Hydrolysis to 2-Amino-5-methylthiophene-3-carboxylic Acid

Rationale: Basic hydrolysis (saponification) is a standard and effective method for converting an ester to a carboxylic acid. Sodium hydroxide is a common and cost-effective base for this transformation.

Step-by-Step Methodology:

-

Setup: Dissolve the methyl ester (0.1 mol) in methanol (100 mL) in a round-bottom flask.

-

Hydrolysis: Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (50 mL).

-

Reaction: Heat the mixture to reflux and stir for 2-3 hours, or until TLC indicates the complete disappearance of the starting ester.

-

Workup: Cool the reaction mixture and reduce the volume under vacuum to remove most of the methanol.

-

Acidification: Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath. Slowly acidify with 2M hydrochloric acid until the pH is approximately 3-4. A precipitate will form.

-

Isolation: Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum to yield the final 2-Amino-5-methylthiophene-3-carboxylic acid.

Caption: Two-step synthesis workflow to the target compound.

Chemical Reactivity and Derivatization

The synthetic utility of 2-Amino-5-methylthiophene-3-carboxylic acid stems from the distinct reactivity of its three functional groups, allowing for selective modifications.

-

Amino Group (C2): As a nucleophile, the amino group readily undergoes acylation with acid chlorides or anhydrides to form amides, reacts with aldehydes and ketones to form Schiff bases, and can be alkylated.

-

Carboxylic Acid Group (C3): This group can be converted into a variety of derivatives. Esterification (e.g., with alcohols under acidic conditions) and amide bond formation (using coupling reagents like EDC/HOBt) are the most common and vital transformations for creating libraries of bioactive compounds.

-

Thiophene Ring (C4): The thiophene ring is aromatic and electron-rich due to the powerful electron-donating effect of the amino group. This makes the C4 position susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions, although reaction conditions must be carefully controlled to avoid decomposition.

Caption: Key reactive pathways of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiophene scaffold is a cornerstone in the synthesis of biologically active molecules.

Role as a Privileged Scaffold

The rigid, planar structure of the thiophene ring, combined with the hydrogen bond donor/acceptor capabilities of the amino and carboxyl groups, allows molecules derived from this scaffold to fit into a wide variety of biological binding pockets. This structural motif has been associated with a broad range of activities, including antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties.[3]

Cytostatic and Anticancer Potential

Of particular interest is the demonstrated potential of 2-aminothiophene-3-carboxylic acid derivatives as selective cytostatic agents. A study published in Investigational New Drugs revealed that certain ester derivatives of this scaffold exhibit unusual and potent selectivity against specific cancer cell lines, including T-cell lymphoma, prostate cancer, and kidney carcinoma.[7] These compounds were found to be 20- to 50-fold more potent against these sensitive cell lines than against other tumor cells or non-tumorigenic cells.[7] The mechanism of action was linked to the suppression of protein synthesis and the induction of apoptosis, with an observed accumulation of prostate cancer cells in the G1 phase of the cell cycle.[7] This highlights the immense potential for this core structure in developing next-generation, tumor-selective chemotherapeutics.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety. While a specific MSDS for the title compound is not widely available, data from closely related nitriles and esters provides a strong basis for safe handling protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a laboratory coat.[8]

-

Engineering Controls: Handle this compound in a well-ventilated area. For procedures that may generate dust, a laboratory fume hood is required.[8] Eyewash stations and safety showers should be readily accessible.[9]

-

Handling Practices: Avoid inhalation of dust and prevent contact with skin and eyes.[10] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and sealed when not in use.[8][11]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9][11]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[9][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][11]

-

Conclusion

2-Amino-5-methylthiophene-3-carboxylic acid is more than just a chemical reagent; it is a versatile and powerful platform for innovation in medicinal chemistry. Its straightforward synthesis via the Gewald reaction, coupled with its rich derivatization potential, makes it an invaluable tool for researchers. The proven biological activities of its derivatives, particularly their selective cytostatic effects, underscore the continued importance of this privileged scaffold in the ongoing search for novel and effective therapeutics.

References

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-AMINO-5-METHYL-3-THIOPHENECARBONITRILE. Retrieved from [Link]

-

Molbase. (n.d.). 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER 4815-32-1 wiki. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Retrieved from [Link]

-

Andrei, G., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-210. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-Amino-5-methyl-3-thiophenecarboxylic acid. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Amino-5-methyl-3-thiophenecarboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

2-Amino-5-methylthiophene-3-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Amino-5-methylthiophene-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-amino-5-methylthiophene-3-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the prevailing synthetic methodologies, with a primary focus on the robust and widely adopted Gewald reaction. We will dissect the reaction mechanism, provide detailed, field-tested experimental protocols, and discuss critical process parameters that influence reaction outcomes. The guide emphasizes the causality behind experimental choices, ensuring that practitioners can not only replicate the synthesis but also troubleshoot and adapt it for their specific needs.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene ring system is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone for the development of novel therapeutic agents and functional organic materials.[1][2][3] 2-Amino-5-methylthiophene-3-carboxylic acid, in particular, serves as a critical building block for a range of more complex molecules, including potent enzyme inhibitors and active pharmaceutical ingredients (APIs).[2][4][5] Its synthesis is a key enabling step in numerous research and development pipelines. This guide focuses on the most efficient and well-documented pathway for its preparation: the Gewald multicomponent reaction.

The Gewald Reaction: A One-Pot Marvel for Thiophene Synthesis

The Gewald reaction, first reported by Karl Gewald in the 1960s, is a powerful one-pot multicomponent reaction that constructs the polysubstituted 2-aminothiophene ring from simple, readily available precursors.[1][6] The reaction involves the condensation of a carbonyl compound, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a basic catalyst.[7]

For the specific synthesis of 2-amino-5-methylthiophene-3-carboxylic acid (or its ester precursor), the reactants are:

-

Propionaldehyde: Serves as the carbonyl component, ultimately forming the 5-methyl substituent and the C4-C5 bond of the thiophene ring.

-

A Cyanoacetate Ester (e.g., Methyl or Ethyl Cyanoacetate): Provides the C2, C3, and the carboxylic acid functional group (as an ester).

-

Elemental Sulfur (S₈): The source of the sulfur atom in the heterocyclic ring.

-

A Base (e.g., Morpholine): Catalyzes the initial condensation step.

The primary advantage of the Gewald reaction is its operational simplicity and convergence, allowing for the rapid assembly of a complex heterocyclic system in a single step from inexpensive starting materials.

Deep Dive into the Reaction Mechanism

While the overall transformation is straightforward, the mechanism of the Gewald reaction is nuanced. It was elucidated decades after its discovery and is now understood to proceed through several key stages.[6] Recent computational studies have further clarified the complex behavior of the sulfur intermediates.[8][9][10]

The accepted mechanism involves three primary phases:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (propionaldehyde, 1 ) and the active methylene of the cyanoacetate ester (2 ).[6][9][10] This step forms an electron-deficient alkene intermediate, an α,β-unsaturated nitrile (3 ).[1] This intermediate is stable and serves as the electrophile for the subsequent sulfur addition.

-

Sulfur Addition (Michael Addition): Elemental sulfur (S₈) is activated by the basic medium and adds to the β-position of the unsaturated nitrile intermediate (3 ) in a Michael-type addition. The exact nature of the sulfurating agent is complex and may involve various polysulfide intermediates.[8][9][10] This addition forms a sulfur-containing enolate or equivalent intermediate (4 ).

-

Intramolecular Cyclization & Aromatization: The sulfur-containing intermediate (4 ) undergoes an intramolecular attack on the nitrile carbon, leading to cyclization.[1][6] This forms a non-aromatic thiophene precursor (5 ). Subsequent tautomerization and aromatization lead to the final, stable 2-aminothiophene product (6 ).[6][9][10] The formation of the aromatic ring is the thermodynamic driving force for the reaction.[8][9][10]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the target compound. The synthesis is presented in two stages: the initial Gewald reaction to form the methyl ester, followed by its hydrolysis to the final carboxylic acid.

Stage 1: Synthesis of Methyl 2-amino-5-methylthiophene-3-carboxylate

This protocol is adapted from established literature procedures and represents a reliable method for laboratory-scale synthesis.[11]

Materials and Reagents:

-

Propionaldehyde

-

Methyl cyanoacetate

-

Sulfur powder

-

Morpholine (base catalyst)

-

N,N-Dimethylformamide (DMF, solvent)

-

Ethyl acetate (extraction solvent)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add sulfur powder (1.0 eq) and N,N-Dimethylformamide (DMF). Stir until the sulfur is well suspended.

-

Addition of Reagents: Sequentially add methyl cyanoacetate (1.0 eq) and morpholine (0.5-0.6 eq) to the flask. The solution will typically darken.

-

Addition of Aldehyde: Add propionaldehyde (1.0 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 50 °C and stir overnight (approx. 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a significant volume of water.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.[11]

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then with saturated brine to remove residual DMF and other water-soluble impurities.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the pure methyl 2-amino-5-methylthiophene-3-carboxylate as a solid.[11] A typical reported yield for this reaction is around 73-74%.[11]

Stage 2: Hydrolysis to 2-Amino-5-methylthiophene-3-carboxylic acid

The ester obtained from the Gewald reaction is readily hydrolyzed to the target carboxylic acid using standard saponification conditions.[12]

Materials and Reagents:

-

Methyl 2-amino-5-methylthiophene-3-carboxylate (from Stage 1)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol (solvent)

-

Water

-

Hydrochloric acid (HCl), ~2-4 M solution

Protocol:

-

Dissolution: Dissolve the methyl 2-amino-5-methylthiophene-3-carboxylate (1.0 eq) in methanol or a mixture of methanol and water.

-

Base Addition: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the ester solution.

-

Reaction Conditions: Heat the mixture to reflux (approx. 60-70 °C) and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.

-

Cooling and Neutralization: Cool the reaction mixture in an ice bath. Slowly add hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH ~4-5). The target carboxylic acid will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing and Drying: Wash the filter cake with cold water to remove inorganic salts and then dry under vacuum to yield the final 2-amino-5-methylthiophene-3-carboxylic acid.

Critical Process Parameters and Field Insights

The success and efficiency of the Gewald synthesis are highly dependent on several key parameters. Understanding their interplay is crucial for optimization and scalability.

| Parameter | Common Choices | Rationale and Expert Insights |

| Base Catalyst | Morpholine, Piperidine, Triethylamine, L-Proline | The base is essential for the initial Knoevenagel condensation. Secondary amines like morpholine are highly effective.[11][13] The choice of base can influence reaction rates and, in some cases, selectivity. L-proline has been used as an efficient organocatalyst.[7] |

| Solvent | Ethanol, Methanol, DMF, Acetonitrile | Protic solvents like ethanol are common and facilitate the reaction steps.[13] DMF is an excellent solvent for dissolving sulfur but requires more rigorous removal during workup.[11] |

| Temperature | 40 - 80 °C (Conventional) | The reaction is typically run at a moderately elevated temperature to ensure a reasonable rate. Higher temperatures can lead to side reactions and decomposition. |

| Reaction Time | 4 - 24 hours | Reaction time is dependent on the specific substrates, catalyst, and temperature. Progress should always be monitored by an appropriate analytical method (e.g., TLC, LC-MS). |

| Energy Source | Conventional Heating, Microwave Irradiation | Microwave assistance has been shown to dramatically reduce reaction times (from hours to minutes) and often improves yields, aligning with green chemistry principles.[6][14] |

Conclusion

The synthesis of 2-amino-5-methylthiophene-3-carboxylic acid is most reliably achieved via a two-step sequence commencing with the Gewald multicomponent reaction. This pathway offers a convergent, efficient, and scalable route using inexpensive and readily available starting materials. By understanding the underlying mechanism and the critical parameters governing the reaction, researchers can confidently produce this valuable heterocyclic building block. The provided protocols serve as a validated starting point for laboratory synthesis, enabling further research and development in the fields of medicinal chemistry and advanced materials.

References

-

Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

Wikipedia. Gewald reaction. [Link]

-

Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

-

Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte fuer Chemie/Chemical Monthly. [Link]

-

Sabnis, R. W. (2020). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Sulfur Chemistry. [Link]

-

Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. [Link]

-

Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank. [Link]

-

Dagoneau, F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy. [Link]

-

ResearchGate. 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. [Link]

-

Organic Syntheses. (2015). Aminocarbonylation Using Electron-rich Di-tert-butyl-phosphinoferrocene. [Link]

-

J-Stage. (2010). Thiophenecarboxylic Acid Dimers as Plasminogen Activator Inhibitor-1. [Link]

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 2-Amino-5-((methylthio)methyl)thiophene-3-carboxamide (EVT-11891230) [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CAS 76575-71-8: Methyl 3-amino-5-methylthiophene-2-carboxy… [cymitquimica.com]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. mdpi.org [mdpi.org]

- 14. derpharmachemica.com [derpharmachemica.com]

Gewald synthesis of 2-aminothiophenes mechanism

An In-Depth Technical Guide to the Gewald Synthesis of 2-Aminothiophenes: Mechanism and Application

Executive Summary

The Gewald three-component reaction, a cornerstone of heterocyclic chemistry since its discovery in the 1960s, provides a remarkably efficient and versatile pathway to polysubstituted 2-aminothiophenes.[1][2] These scaffolds are of immense interest to the pharmaceutical and materials science industries, serving as crucial building blocks for a wide array of biologically active compounds and functional materials.[3][4] This guide offers a detailed exploration of the Gewald reaction mechanism, moving beyond a simple procedural outline to provide a deep, causality-driven understanding for researchers, chemists, and drug development professionals. We will dissect each stage of the reaction, from the initial condensation to the final aromatization, supported by recent computational and experimental evidence, to provide a robust framework for its practical application and optimization.

Introduction: The Enduring Significance of 2-Aminothiophenes

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of the phenyl group and a key pharmacophore in numerous therapeutic agents.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-proliferative, antiviral, anti-inflammatory, antibacterial, and antifungal properties.[5][6] The Gewald reaction stands as the most prominent and atom-economical method for accessing this vital heterocyclic system.[7] It is a one-pot multicomponent reaction that brings together a carbonyl compound (an aldehyde or ketone), an α-activated acetonitrile, and elemental sulfur in the presence of a base, making it a highly convergent and synthetically valuable transformation.[4][8] Understanding its intricate mechanism is paramount for controlling selectivity, improving yields, and expanding its scope to novel molecular architectures.

The Core Mechanistic Pathway: A Step-by-Step Elucidation

While the Gewald reaction has been employed for over half a century, a detailed, universally accepted mechanism, particularly concerning the role and activation of elemental sulfur, has been a subject of ongoing investigation.[8][9] Recent comprehensive Density Functional Theory (DFT) studies have provided significant clarity, reinforcing and refining the postulated pathway.[5][6] The reaction is now understood to proceed through a well-defined sequence of condensation, sulfur addition, cyclization, and aromatization.

Step 1: Knoevenagel-Cope Condensation

The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the activated nitrile.[2][9][10] This is a classic carbon-carbon bond-forming reaction that creates the central α,β-unsaturated nitrile intermediate.[11]

-

Causality: The base, typically a secondary amine like morpholine or piperidine, performs its primary role by abstracting an acidic α-proton from the activated nitrile (e.g., malononitrile or ethyl cyanoacetate).[12] This generates a resonance-stabilized carbanion.

-

Nucleophilic Attack: This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone or aldehyde.

-

Dehydration: The resulting aldol-type adduct rapidly undergoes dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated nitrile.[13] This intermediate is often stable enough to be isolated, which forms the basis for two-step variations of the Gewald reaction, particularly for less reactive ketones.[8][14]

Step 2: Michael Addition of Sulfur

This is the most mechanistically complex and debated step.[8] Early hypotheses were varied, but recent computational evidence strongly indicates that the Knoevenagel-Cope product is the species that activates the elemental sulfur (S₈).[5][9]

-

Activation: The base deprotonates the α'-position (the methylene group of the original carbonyl reactant) of the α,β-unsaturated nitrile. This generates a new nucleophilic carbanion.[5]

-

Sulfur Ring Opening: This carbanion attacks one of the sulfur atoms in the S₈ crown, leading to the opening of the sulfur ring and the formation of an octasulfide intermediate.[6][9] The role of the amine base is primarily as an acid/base catalyst; direct nucleophilic attack of the amine on the S₈ ring is energetically unfavorable.[5]

-

Polysulfide Degradation: The linear octasulfide is unstable and is believed to exist in a complex equilibrium with shorter polysulfide chains.[6][9] Through a series of interconversions, which can be influenced by protonation, the polysulfide chain is shortened until the critical monosulfide intermediate is formed.[5]

Step 3: Intramolecular Cyclization and Aromatization

The formation of the thiophene ring is the thermodynamic driving force of the entire sequence.[6][9]

-

Ring Closure: The terminal thiolate anion of the monosulfide intermediate performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group.[8][15] This cyclization step forms a five-membered ring containing a cyclic imine.

-

Tautomerization: The reaction concludes with a rapid tautomerization of the imine to the much more stable enamine form.[2] This final step establishes the aromaticity of the thiophene ring, rendering the overall process irreversible and driving the reaction to completion.[9][13]

Mechanistic Visualization

The following diagram illustrates the complete, modern understanding of the Gewald reaction mechanism.

Caption: The core mechanism of the Gewald multicomponent reaction.

Experimental Protocol: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol describes a standard, reliable one-pot Gewald synthesis, a self-validating system for producing a common 2-aminothiophene derivative.

Materials:

-

Cyclohexanone (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental Sulfur (1.0 eq, finely powdered)

-

Morpholine (1.1 eq)

-

Ethanol (Solvent)

Procedure:

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (approx. 3 mL per mmol of cyclohexanone).

-

Initial Mixture: Add cyclohexanone, malononitrile, and morpholine to the solvent. Stir the mixture at room temperature for 10-15 minutes.

-

Sulfur Addition: Add the finely powdered elemental sulfur to the mixture in one portion.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 60-70 °C). The reaction is typically exothermic, and the sulfur will dissolve as the reaction proceeds. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is usually complete within 1-3 hours.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature. A precipitate of the product may form.

-

Pour the mixture into ice-water with stirring.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

-

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol.

Experimental Workflow Visualization

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Gewald Reaction [organic-chemistry.org]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. d-nb.info [d-nb.info]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

Introduction: The Thiophene Scaffold as a Cornerstone in Medicinal Chemistry

An In-depth Technical Guide to 2-Amino-5-methylthiophene-3-carboxylic acid (CAS: 41940-47-0)

The 2-aminothiophene moiety is a privileged heterocyclic scaffold that serves as a fundamental building block in the landscape of drug discovery and materials science.[1][2] Its structural rigidity, coupled with the rich electronic nature of the thiophene ring and the versatile reactivity of the amino and carboxylic acid groups, makes it an exceptionally valuable synthon.[3] Among its many derivatives, 2-Amino-5-methylthiophene-3-carboxylic acid (CAS No. 41940-47-0) emerges as a key intermediate, enabling the synthesis of a diverse array of biologically active molecules.[4] Compounds derived from this core have demonstrated a wide spectrum of pharmacological activities, including antiproliferative, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][5]

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It delves into the physicochemical properties, synthesis, mechanistic underpinnings, and extensive applications of this compound, grounding all information in authoritative scientific literature to ensure accuracy and practical utility.

Physicochemical and Structural Characteristics

2-Amino-5-methylthiophene-3-carboxylic acid is a solid compound at room temperature.[6] Its core structure consists of a five-membered thiophene ring, substituted at the C2, C3, and C5 positions. The strategic placement of an amino group, a carboxylic acid, and a methyl group dictates its chemical behavior and potential for further functionalization.

| Property | Value | Source |

| CAS Number | 41940-47-0 | [6][7] |

| Molecular Formula | C₆H₇NO₂S | [6][8] |

| Molecular Weight | 157.19 g/mol | [6][7] |

| Appearance | Solid | [6] |

| SMILES String | NC(S1)=C(C(O)=O)C=C1C | [6] |

| InChI Key | IRVJCXLYRSTUQW-UHFFFAOYSA-N | [6] |

The planarity of the thiophene ring and the potential for intramolecular hydrogen bonding between the amino group and the carboxylic acid's carbonyl oxygen are significant structural features.[9][10] X-ray crystallography studies on related 2-aminothiophene-3-carboxylate esters reveal that the thiophene ring and its directly attached atoms are generally coplanar.[9] This defined geometry is crucial for designing molecules that fit into the binding pockets of biological targets.

Spectroscopic Profile

Characterization of 2-Amino-5-methylthiophene-3-carboxylic acid relies on standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl group protons, a signal for the proton on the thiophene ring, and broad signals for the amino (NH₂) and carboxylic acid (OH) protons. The acidic proton of the carboxyl group typically appears as a broad singlet at a high chemical shift (around 12 δ), though its position is dependent on solvent and concentration.[11]

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the six carbon atoms. The carboxyl carbon is expected in the 165-185 δ range, while the carbons of the thiophene ring and the methyl group would appear in their characteristic regions.[11]

-

Infrared (IR) Spectroscopy: Key IR absorptions include a very broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (1710-1760 cm⁻¹), and N-H stretching vibrations from the primary amine.[11]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis: The Gewald Reaction as the Principal Route

The most prominent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald multicomponent reaction.[12][13][14] This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and versatility.[13] The reaction condenses a ketone or aldehyde, an α-activated nitrile, and elemental sulfur in the presence of a base.[12][15]

For the synthesis of derivatives of 2-Amino-5-methylthiophene-3-carboxylic acid, such as its esters or amides, the typical reactants would be propionaldehyde (to provide the 5-methyl group), a cyanoacetate ester or cyanoacetamide, and elemental sulfur.[16][17]

Reaction Mechanism Explained

The mechanism of the Gewald reaction has been a subject of detailed study, with computational work elucidating the pathway.[15][18] It is not a simple linear sequence but involves several key stages that drive the formation of the thiophene ring.

-

Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound (propionaldehyde) and the active methylene nitrile (e.g., methyl cyanoacetate).[12][15] This step forms a stable α,β-unsaturated nitrile intermediate.

-

Sulfur Addition: The α,β-unsaturated intermediate is then sulfurated by elemental sulfur (S₈).[15] The mechanism involves a nucleophilic attack from a deprotonated form of the intermediate, leading to the opening of the S₈ ring and the formation of a polysulfide species.[15][18]

-

Cyclization and Aromatization: The key ring-forming step is the intramolecular cyclization of a monosulfide intermediate.[18] This is followed by tautomerization to yield the final, stable aromatic 2-aminothiophene product.[12] The aromatization of the thiophene ring is the thermodynamic driving force for the entire reaction sequence.[18]

Example Experimental Protocol: Synthesis of Methyl 2-Amino-5-methylthiophene-3-carboxylate

The following protocol is a representative example of the Gewald synthesis for a closely related ester derivative, which can be subsequently hydrolyzed to the target carboxylic acid.[16]

Materials:

-

Propionaldehyde

-

Methyl cyanoacetate

-

Elemental sulfur powder

-

Morpholine (base catalyst)

-

Dimethylformamide (DMF, solvent)

-

Ethyl acetate (extraction solvent)

-

Anhydrous magnesium sulfate (drying agent)

-

Silica gel for column chromatography

Procedure:

-

Add sulfur powder (960.0 mg, 30.0 mmol) to 5 mL of DMF in a reaction vessel and stir until dissolved.[16]

-

Sequentially add methyl cyanoacetate (3.39 g, 30.0 mmol) and morpholine (1.48 g, 17.0 mmol) to the vessel. The solution will typically turn dark brown.[16]

-

Add propionaldehyde (1.74 g, 30.0 mmol) to the reaction mixture.

-

Heat the mixture to 50 °C and stir overnight.[16]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Dilute the mixture with water and perform an extraction with ethyl acetate (3x).[16]

-

Combine the organic layers and wash sequentially with water and then saturated brine.[16]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[16]

-

Purify the crude product by column chromatography on silica gel to yield the final product, methyl 2-amino-5-methylthiophene-3-carboxylate.[16]

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry due to its ability to confer a wide range of biological activities.[1][3] The title compound, 2-Amino-5-methylthiophene-3-carboxylic acid, serves as a versatile starting point for generating libraries of derivatives for structure-activity relationship (SAR) studies.[17] The amino and carboxylic acid groups are ideal handles for chemical modification, allowing for the exploration of chemical space around the thiophene core.

Anticancer Activity

Derivatives of 2-aminothiophene-3-carboxylic acid have shown significant potential as selective anticancer agents.[19] Certain ester derivatives exhibit unusual cytostatic selectivity for specific cancer cell lines, including T-cell lymphoma, prostate cancer, and kidney carcinoma, with 50% cytostatic concentrations in the nanomolar range.[19] One such derivative, TJ191 (2-Amino-3-methylcarboxy-5-heptyl-thiophene), has been identified as a selective agent against malignant T-cell leukemia/lymphoma cells that express low levels of the transforming growth factor β type III receptor (TβRIII).[20] These compounds often induce apoptosis and cause cell cycle arrest, highlighting their therapeutic potential.[19]

Antimicrobial and Antifungal Properties

The 2-aminothiophene core is present in numerous compounds with potent antimicrobial and antifungal activity.[3][4] The structural features of this scaffold allow for effective interaction with microbial targets. SAR studies have shown that the presence of specific substituents, such as halogens or nitro groups on derivatives, can significantly enhance antifungal activity, in some cases surpassing the efficacy of reference drugs like fluconazole.[3]

Receptor Modulation

2-Aminothiophene derivatives have been successfully developed as allosteric enhancers for receptors, demonstrating their utility in modulating biological signaling pathways. For instance, various 2-aminothiophene-3-carboxylates and carboxamides have been synthesized and evaluated as potent allosteric enhancers of the adenosine A1 receptor (A₁AR), which is a target for treating cardiac arrhythmias.[21]

Synthon for Fused Heterocyclic Systems

Beyond its direct use, the compound is a critical synthon for constructing more complex, fused heterocyclic systems.[17][22] The amino and carboxamide/carboxylate groups are perfectly positioned to undergo cyclocondensation reactions, leading to the formation of thieno[2,3-d]pyrimidines.[17] This class of fused heterocycles is of immense interest in medicinal chemistry due to its own broad spectrum of biological activities.[22]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Based on data for related compounds like the corresponding nitrile, 2-aminothiophene derivatives should be handled with care.[23] They may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[23][24] It is imperative to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood.[23] Always consult the specific Safety Data Sheet (SDS) for the compound before handling.

Conclusion

2-Amino-5-methylthiophene-3-carboxylic acid is more than just a chemical intermediate; it is a versatile and powerful tool in the arsenal of medicinal chemists and materials scientists. Its straightforward and efficient synthesis via the Gewald reaction, combined with the strategic positioning of reactive functional groups, provides a robust platform for the development of novel therapeutic agents and functional materials. The proven track record of its derivatives as potent anticancer, antimicrobial, and receptor-modulating agents ensures that this scaffold will continue to be a focus of intensive research and development for years to come.

References

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

-

Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]

-

ARKAT USA, Inc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

Semantic Scholar. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Semantic Scholar. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. jpnr.net. [Link]

-

PubMed Central (PMC). (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]

-

PubMed. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed. [Link]

-

PubMed. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed. [Link]

-

Semantic Scholar. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Semantic Scholar. [Link]

-

ResearchGate. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate. [Link]

-

ResearchGate. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. [Link]

-

Interchim. (n.d.). 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID. Interchim. [Link]

-

International Union of Crystallography (IUCr). (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCr. [Link]

-

MDPI. (n.d.). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. MDPI. [Link]

-

PubChem. (n.d.). Ethyl 2-aminothiophene-3-carboxylate. PubChem. [Link]

-

PubMed. (2017). 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells. PubMed. [Link]

-

ResearchGate. (2007). Ethyl 2-aminothiophene-3-carboxylate. ResearchGate. [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. [Link]

-

ResearchGate. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. [Link]

-

iChemical. (n.d.). 2-Amino-5-methyl-thiophene-3-carboxylic acid ethyl ester. iChemical. [Link]

-

PubMed. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. [Link]

-

Amerigo Scientific. (n.d.). 2-Amino-5-methyl-3-thiophenecarboxylic acid. Amerigo Scientific. [Link]

-

PubMed. (2006). 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers. PubMed. [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]

-

OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. [Link]

-

PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. [Link]

-

TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]

- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Publications. [Link]

-

MDPI. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. MDPI. [Link]

-

PubChem. (n.d.). 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester. PubChem. [Link]

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnrjournal.com [pnrjournal.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. 2-Amino-5-methyl-3-thiophenecarboxylic acid DiscoveryCPR 41940-47-0 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. echemi.com [echemi.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. mdpi.com [mdpi.com]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. Gewald reaction - Wikipedia [en.wikipedia.org]

- 13. arkat-usa.org [arkat-usa.org]

- 14. Gewald Reaction [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]

- 19. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 24. 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester | C7H9NO2S | CID 818952 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data of 2-Amino-5-methylthiophene-3-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-5-methylthiophene-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 2-Amino-5-methylthiophene-3-carboxylic acid (CAS: 41940-47-0), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a substituted aminothiophene, it serves as a versatile scaffold for the synthesis of biologically active molecules. This document, intended for researchers, scientists, and drug development professionals, details the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. By synthesizing theoretical principles with data from analogous structures, this guide offers a robust framework for the structural elucidation and characterization of this compound. Detailed, self-validating experimental protocols are provided for each technique, underpinned by an explanation of the causal factors driving methodological choices.

Molecular Structure and Physicochemical Properties

2-Amino-5-methylthiophene-3-carboxylic acid is an aromatic heterocyclic compound.[3] The structure features a thiophene ring substituted with an amino group at the C2 position, a carboxylic acid at the C3 position, and a methyl group at the C5 position. This arrangement of functional groups creates a unique electronic environment that dictates its chemical reactivity and spectroscopic behavior.

Caption: Molecular Structure of 2-Amino-5-methylthiophene-3-carboxylic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 41940-47-0 | [1][4] |

| Molecular Formula | C₆H₇NO₂S | [1][3] |

| Molecular Weight | 157.19 g/mol | [1][3] |

| Appearance | Solid (form may vary) | |

| XLogP3 | 1.7 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Monoisotopic Mass | 157.01974 Da | [5] |

Spectroscopic Analysis Workflow

A systematic approach is essential for the unambiguous identification and characterization of the target compound. The workflow integrates multiple spectroscopic techniques, where the results from each method corroborate the others, ensuring a high degree of confidence in the final structural assignment.

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 287172-66-1 Cas No. | 1 | Matrix Scientific [matrixscientific.com]

- 5. PubChemLite - 2-amino-5-methylthiophene-3-carboxylic acid (C6H7NO2S) [pubchemlite.lcsb.uni.lu]

2-Amino-5-methylthiophene-3-carboxylic acid molecular weight

An In-Depth Technical Guide to 2-Amino-5-methylthiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-5-methylthiophene-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, characterization, applications, and safety protocols, offering field-proven insights for professionals in drug discovery and chemical research.

Core Molecular Attributes and Physicochemical Properties

2-Amino-5-methylthiophene-3-carboxylic acid is a substituted thiophene, a class of sulfur-containing heterocyclic compounds. The arrangement of the amino and carboxylic acid groups on the thiophene ring makes it a versatile scaffold for synthesizing more complex molecules.

Chemical Identity

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-Amino-5-methylthiophene-3-carboxylic acid | N/A |

| CAS Number | 41940-47-0 | [1][2][3] |

| Molecular Formula | C₆H₇NO₂S | [1][2][3] |

| Molecular Weight | 157.19 g/mol | [1][2][3] |

| Canonical SMILES | CC1=CC(=C(S1)N)C(=O)O | [3] |

| InChI Key | IRVJCXLYRSTUQW-UHFFFAOYSA-N | [3] |

Physicochemical Data

The physical and chemical properties of a compound are critical for designing experimental conditions, including reaction setups and purification strategies.

| Property | Value | Source |

| Appearance | White to light yellow or brown solid/powder | [4] |

| Boiling Point | 331.56 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.429 g/cm³ (Predicted) | [1] |

| pKa | 1.92 (Predicted - acidic), 3.90 (Predicted - basic) | N/A |

| Topological Polar Surface Area | 91.6 Ų | [1] |

Synthesis Pathway: The Gewald Reaction

The most prominent and efficient method for synthesizing the 2-aminothiophene scaffold is the Gewald reaction . This one-pot, multicomponent reaction is highly valued for its operational simplicity and efficiency in constructing the thiophene ring system from readily available starting materials.[5][6]

The reaction involves the condensation of a carbonyl compound (to provide the 5-methyl substituent), an active methylene nitrile (to provide the amino and carboxylate precursor groups), and elemental sulfur, typically in the presence of a basic catalyst like morpholine or pyridine.[5][7]

Caption: Workflow for the Gewald synthesis of the target compound.

Experimental Protocol: Synthesis of a Key Precursor

The direct synthesis of the carboxylic acid is often preceded by the synthesis of its ester, which is then hydrolyzed. Below is an illustrative protocol for the synthesis of methyl 2-amino-5-methylthiophene-3-carboxylate, a common precursor.[7]

Materials:

-

Propionaldehyde

-

Methyl cyanoacetate

-

Sulfur powder

-

Morpholine (catalyst)

-

Dimethylformamide (DMF, solvent)

-

Ethyl acetate (extraction solvent)

-

Anhydrous magnesium sulfate (drying agent)

Step-by-Step Methodology:

-

Preparation: Add sulfur powder (1.0 eq) to DMF in a reaction vessel and stir until dissolved.

-

Addition of Reagents: Sequentially add methyl cyanoacetate (1.0 eq) and morpholine (0.5-0.6 eq) to the vessel. The solution will typically turn dark brown.

-

Condensation: Add propionaldehyde (1.0 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 50 °C and stir overnight.

-

Workup: After cooling to room temperature, dilute the mixture with water.

-

Extraction: Perform a liquid-liquid extraction using ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with water and then a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

-

Purification: Purify the crude product via column chromatography to obtain the pure methyl 2-amino-5-methylthiophene-3-carboxylate.[7]

-

Hydrolysis (Final Step): To obtain the target carboxylic acid, the purified ester is subjected to a standard ester hydrolysis reaction, typically by heating with an aqueous base (e.g., NaOH or KOH) followed by acidic workup to protonate the carboxylate salt.

Structural Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Based on the structure of 2-Amino-5-methylthiophene-3-carboxylic acid, the following spectral features are expected:

-

¹H NMR:

-

A singlet for the aromatic proton on the thiophene ring (C4-H).

-

A broad singlet for the two protons of the primary amine (-NH₂), which may exchange with D₂O.

-

A singlet for the three protons of the methyl group (-CH₃).

-

A broad singlet for the acidic proton of the carboxylic acid (-COOH), which will also exchange with D₂O.

-

-

¹³C NMR: Six distinct signals corresponding to the six carbon atoms in the molecule, including the methyl carbon, the four thiophene ring carbons, and the carboxylic acid carbon.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carbonyl), and C-S stretching of the thiophene ring.

-

Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the compound's molecular weight (157.19 m/z).

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiophene scaffold is recognized as a "privileged" structure in medicinal chemistry.[5] This designation is due to its ability to serve as a versatile building block for compounds that interact with a wide range of biological targets.

Derivatives of 2-aminothiophenes have demonstrated a broad spectrum of biological activities, including:

-

Antiproliferative and Cytostatic Agents: Certain ester derivatives have shown selective cytostatic activity against specific cancer cell lines, including prostate cancer, kidney carcinoma, and T-cell lymphoma.[8] These compounds can induce apoptosis and arrest the cell cycle, making them promising candidates for further oncological research.[8]

-

Antimicrobial Properties: The scaffold is a core component of molecules with antibacterial and antifungal properties.[5]

-

Antiprotozoal and Antiviral Activity: Research has highlighted the potential of 2-aminothiophene derivatives in developing treatments for protozoal and viral infections.[5]

The presence of multiple functional groups (amino, carboxyl, and the thiophene ring itself) allows for straightforward derivatization, enabling the creation of large, diverse chemical libraries for high-throughput screening in drug discovery campaigns.[5]

Caption: The central role of the 2-aminothiophene scaffold in developing diverse bioactive compounds.

Safety, Handling, and Storage

-

Hazard Identification:

-

Precautionary Statements (P-Statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.[11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

-

First Aid Measures:

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[9]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[11]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[11]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a doctor immediately.[11]

-

-

Storage:

Conclusion

2-Amino-5-methylthiophene-3-carboxylic acid is a foundational molecule in modern synthetic and medicinal chemistry. Its straightforward synthesis via the Gewald reaction and the versatile reactivity of its functional groups make it an invaluable starting material for developing novel therapeutic agents and functional materials. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage this potent scaffold in their scientific endeavors.

References

-

2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER 4815-32-1 wiki . LookChem. Available at: [Link]

-

Gewald, K.; Schinke, E.; Böttcher, H. (1966). 2-Aminothiophene . ResearchGate citing Chem. Ber. 99, 94-100. Available at: [Link]

-

3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester | C7H9NO2S | CID 818952 . PubChem. Available at: [Link]

-

2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents . PubMed. Available at: [Link]

-

2-Amino-5-methyl-3-thiophenecarboxylic acid . Amerigo Scientific. Available at: [Link]

-

Thiophene-2-carboxylic acid, 5-amino-4-aminocarbonyl-3-methyl-, methyl ester - Spectrum . SpectraBase. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. 2-Amino-5-methyl-3-thiophenecarboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester | C7H9NO2S | CID 818952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYLATE | 76575-71-8 [chemicalbook.com]

The Multifaceted Biological Activities of 2-Aminothiophene Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-aminothiophene scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its synthetic accessibility and the diverse array of biological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of the prominent pharmacological attributes of 2-aminothiophene derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their synthesis and biological evaluation, and present a comprehensive analysis of structure-activity relationships to guide future drug design and development efforts.

Introduction: The 2-Aminothiophene Core - A Versatile Pharmacophore

2-Aminothiophenes are five-membered heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules.[1][2] Their structural versatility and favorable physicochemical properties make them attractive scaffolds for the development of novel therapeutic agents.[3][4] The ease of synthesis, most notably through the multicomponent Gewald reaction, further enhances their appeal in medicinal chemistry.[5][6][7] This guide will explore the key biological activities of 2-aminothiophene derivatives, providing researchers and drug development professionals with a comprehensive resource to navigate this promising chemical space.

Synthetic Strategy: The Gewald Reaction

The Gewald reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes.[5][8] This one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst, such as morpholine or diethylamine.[6][7][9]

Visualizing the Gewald Reaction Workflow

Caption: A simplified workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Detailed Experimental Protocol for Gewald Synthesis

This protocol provides a general procedure for the synthesis of a 2-aminothiophene derivative.[9][10]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone/aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: To the stirred suspension, add a catalytic amount of a base, such as morpholine or diethylamine (0.1-0.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by filtration.

-

Purification: Wash the collected solid with a cold solvent (e.g., ethanol) to remove unreacted starting materials and impurities. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 2-aminothiophene derivative.

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Anticancer Activity: Targeting Key Oncogenic Pathways

2-Aminothiophene derivatives have emerged as a promising class of anticancer agents, exhibiting antiproliferative and cytotoxic effects against a wide range of cancer cell lines.[11][12] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer progression.

Mechanism of Action: Inhibition of Tubulin Polymerization and Kinase Signaling

A significant number of 2-aminothiophene derivatives exert their anticancer effects by targeting the microtubule network, a crucial component of the cytoskeleton involved in cell division. These compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][13]

Furthermore, certain derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. For instance, some 2-aminothiophenes have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and other kinases involved in cell proliferation and survival pathways.[14][15]

Visualizing the Anticancer Mechanism

Caption: Key anticancer mechanisms of 2-aminothiophene derivatives.

Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-aminothiophene derivatives against various human cancer cell lines, with IC50 values representing the concentration required for 50% inhibition of cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2c | Various | 0.017 - 0.13 | [1] |

| 6d | Molt/4 (Leukemia) | <0.001 | [16] |

| 13m | CEM (Leukemia) | 0.3 - 0.4 | [17] |

| 13n | CEM (Leukemia) | 0.3 - 0.4 | [17] |

| 15b | A2780 (Ovarian) | 12 | [18] |

| 6CN14 | HeLa (Cervical) | ~5-10 | [11][12] |

| 7CN09 | PANC-1 (Pancreatic) | ~5-10 | [11][12] |

| 2b | Hep3B (Liver) | 5.46 | [5] |

| 3b | PC-3 (Prostate) | 2.15 | [19] |

| 4c | HepG2 (Liver) | 3.023 | [19] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiophene derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: A Broad Spectrum of Action

2-Aminothiophene derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.[20][21][22]

Mechanism of Action: Targeting Essential Cellular Processes

The antimicrobial mechanisms of 2-aminothiophenes are multifaceted. Some derivatives have been shown to disrupt the bacterial cell division machinery by inhibiting essential proteins like FtsZ.[16] Others may interfere with cell membrane integrity or inhibit key metabolic pathways.

Quantitative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2-aminothiophene derivatives against various microbial strains. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 4a | Staphylococcus aureus | Potent | [12] |

| Compound 4, 5, 9 | Escherichia coli | 10-20 | [21] |

| Compound 5-7, 8-12 | Aspergillus niger | 10-20 | [21] |

| Compound 4 | Col-R A. baumannii | 16 | [16] |

| Compound 5 | Col-R A. baumannii | 16 | [16] |

| Compound 8 | Col-R E. coli | 32 | [16] |

| Compound 132 | Bacillus subtilis | 0.81 (mM/mL) | [20] |

| Compound 133 | Various bacteria | Comparable to ampicillin | [20] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the 2-aminothiophene derivative in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Several 2-aminothiophene derivatives exhibit potent anti-inflammatory properties, making them attractive candidates for the treatment of inflammatory disorders.[17][23][24]